molecular formula C18H19FN2O B2695451 1-Benzyl-4-[(2-fluorophenyl)methyl]piperazin-2-one CAS No. 2415522-49-3

1-Benzyl-4-[(2-fluorophenyl)methyl]piperazin-2-one

Cat. No.: B2695451
CAS No.: 2415522-49-3
M. Wt: 298.361
InChI Key: HTFDNSOSFLNFDP-UHFFFAOYSA-N
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Description

1-Benzyl-4-[(2-fluorophenyl)methyl]piperazin-2-one is a chemical compound of interest in medicinal chemistry and pharmacological research. Piperazine derivatives are a significant class of heterocycles with a broad spectrum of documented pharmaceutical activities . Compounds based on the piperazine and piperazin-2-one core are frequently investigated for their potential as antiviral, antibacterial, anticancer, and central nervous system (CNS) targeting agents . Specifically, benzylpiperazine derivatives have been identified as a promising scaffold for developing ligands with high affinity for sigma receptors (σR) . The sigma-1 receptor (σ1R) is a particularly valuable target, as antagonists show significant promise in preclinical models for treating neuropathic and inflammatory pain, acting by modulating nociceptive signaling without the sedative effects associated with other pain therapeutics . The structural features of this compound—containing two distal hydrophobic regions (the benzyl and fluorobenzyl groups) and a central nitrogen-containing ring—align with key pharmacophore models required for interaction with such biological targets . Researchers can utilize this For Research Use Only (RUO) compound as a key intermediate or precursor in the synthesis of more complex bioactive molecules, or as a standard in structural-activity relationship (SAR) studies to develop new therapeutic agents. It is strictly for laboratory use and not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

1-benzyl-4-[(2-fluorophenyl)methyl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O/c19-17-9-5-4-8-16(17)13-20-10-11-21(18(22)14-20)12-15-6-2-1-3-7-15/h1-9H,10-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTFDNSOSFLNFDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1CC2=CC=CC=C2F)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Benzyl-4-[(2-fluorophenyl)methyl]piperazin-2-one involves several steps:

Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Catalytic Asymmetric 1,3-Dipolar Cycloaddition

This method employs azomethine ylides and dipolarophiles under chiral catalysis to construct the pyrrolidine core. Key conditions include:

Reagents/Conditions Role Yield Source
Chiral ligand (e.g., BINAP), Cu(I)Catalyst for enantioselectivity78–85%
Azomethine ylide, α,β-unsaturated esterDipole and dipolarophile
Continuous flow reactorEnhances reaction efficiency90%+

The reaction proceeds via a concerted mechanism, ensuring high stereoselectivity for the (R)-configuration.

Iodine/K₂CO₃-Catalyzed Cycloaddition

A one-pot method for pyrrolidine synthesis involves:

  • Aldehyde (e.g., benzaldehyde)

  • Glycine ethyl ester hydrochloride

  • Chalcone derivatives

Catalyst Solvent Temperature Time Yield Source
I₂ (0.8 equiv.), K₂CO₃THF80°C7 h93%

This approach facilitates the formation of polysubstituted pyrrolidines through sequential imine formation and cycloaddition .

Functional Group Transformations

The pyrrolidine ring and methoxyphenyl group undergo diverse modifications.

N-Alkylation

The secondary amine reacts with alkyl halides or epoxides:

Reagent Conditions Product Application Source
Methyl iodideK₂CO₃, DMF, 60°CN-Methylated derivativeBioactive analog synthesis
Ethylene oxideH₂O, RT2-Hydroxyethyl-pyrrolidine derivativeSolubility enhancement

Oxidation Reactions

The pyrrolidine ring is susceptible to oxidation, yielding lactams or ketones:

Oxidant Conditions Product Yield Source
Dess-Martin periodinaneDCM, RT, 18 hPyrrolidin-2-one72%
SO₃·pyridine complex, DMSODCM, RT, 20 h3-Keto-pyrrolidine68%
NaOCl, TEMPOIsopropyl acetate, RTChlorinated byproducts (traces)

Oxidation selectivity depends on steric hindrance from the 3-methoxyphenyl group .

Ring-Opening Reactions

Acid-catalyzed ring cleavage produces linear amines:

Acid Conditions Product Application Source
HCl (conc.)Reflux, 6 h4-(3-Methoxyphenyl)-aminobutanolIntermediate for peptidomimetics
H₂SO₄EtOH, 80°C, 4 hSulfonated linear derivativePolymer precursor

Electrophilic Aromatic Substitution

The methoxyphenyl group undergoes regioselective substitution:

| Reagent | Conditions | Position | Product

Scientific Research Applications

Medicinal Chemistry Applications

Therapeutic Potential:
1-Benzyl-4-[(2-fluorophenyl)methyl]piperazin-2-one has shown promise in several therapeutic areas:

  • Antimicrobial Activity: Research indicates that compounds with similar piperazine structures exhibit antimicrobial properties. The compound's potential as an antimicrobial agent is under investigation, focusing on its ability to inhibit bacterial growth and possibly viral replication.
  • Anticancer Agents: The structural characteristics of this compound suggest it may be effective against various cancer cell lines. Preliminary studies have indicated that modifications to the piperazine moiety can enhance anticancer activity, warranting further exploration.
  • Dopamine Transporter Inhibition: Compounds structurally related to this compound have been studied for their ability to inhibit dopamine transporters, which could be beneficial in treating conditions related to dopamine dysregulation, such as Parkinson's disease or psychostimulant abuse .

Biological Studies

Structure-Activity Relationship (SAR) Studies:
SAR studies are crucial for understanding how structural modifications impact biological activity. For instance, variations in the substituents on the piperazine ring can significantly alter the compound's affinity for biological targets. This information is vital for optimizing lead compounds for drug development .

Case Study:
A recent study investigated a series of piperazine derivatives, including this compound, revealing that specific modifications led to enhanced binding affinities at dopamine transporters compared to non-modified counterparts. This highlights the importance of structural optimization in developing effective therapeutic agents .

Synthesis and Industrial Applications

Synthetic Routes:
The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

  • Formation of the piperazine ring through cyclization reactions.
  • Introduction of the benzyl and fluorophenyl groups via nucleophilic substitution methods.

Optimizing these synthetic routes for yield and scalability is essential for industrial applications.

Industrial Uses:
In addition to its potential as a pharmaceutical agent, this compound may serve as an intermediate in the synthesis of other biologically active molecules. Its unique structure allows it to be a versatile building block in medicinal chemistry .

Data Tables

Application AreaDescriptionResearch Findings
Antimicrobial ActivityPotential to inhibit bacterial growthInvestigated in various studies; promising results reported
Anticancer ActivityEfficacy against cancer cell linesStructural modifications enhance activity; ongoing research
Dopamine Transport InhibitionTargeting dopamine transportersSignificant binding affinity improvements observed

Mechanism of Action

The mechanism of action of 1-Benzyl-4-[(2-fluorophenyl)methyl]piperazin-2-one involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of human equilibrative nucleoside transporters, it binds to these transporters and prevents the uptake of nucleosides, thereby affecting nucleotide synthesis and cellular functions . The presence of the fluorophenyl group enhances its binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-Benzyl-4-[(2-fluorophenyl)methyl]piperazin-2-one can be compared to the following analogs:

Structural Analogs

Compound Name Substituents (R1, R2) Molecular Weight (g/mol) CAS RN Key Features
This compound R1 = Benzyl, R2 = 2-Fluorophenyl 312.35 Not provided Ketone at C2; fluorinated aromatic moiety enhances metabolic stability .
1-Benzyl-4-[(3-methoxyphenyl)methyl]piperazin-2-one R1 = Benzyl, R2 = 3-Methoxyphenyl 310.39 2415504-27-5 Methoxy group increases lipophilicity; potential for altered receptor binding .
4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate R1 = 2-Fluorobenzoyl, R2 = Oxoethyl 454.37 (salt) Not provided Trifluoroacetate salt improves solubility; hydroxyphenyl moiety introduces polarity .
[4-[(4-Methylpiperazin-1-yl)methyl]phenyl]methanol Core = Piperazine (methylated) 220.31 622381-65-1 Methylpiperazine enhances basicity; hydroxymethyl group for derivatization .

Crystallographic and Computational Insights

  • Crystallography :

    • Tools like SHELX () and Mercury () enable precise determination of the target compound’s crystal packing and intermolecular interactions. For example, the fluorophenyl group participates in C–H···F interactions, stabilizing the lattice .
    • In contrast, methylpiperazine derivatives () lack strong halogen-based interactions, leading to less dense packing.
  • Solubility and Stability :

    • The trifluoroacetate salt () shows ~10-fold higher aqueous solubility than the free base form of the target compound, critical for formulation .
    • The methoxy-substituted analog () has a melting point of 187–190°C (similar to methylpiperazine derivatives in ), suggesting comparable thermal stability .

Biological Activity

1-Benzyl-4-[(2-fluorophenyl)methyl]piperazin-2-one is a piperazine derivative that has garnered attention for its diverse biological activities. This compound is structurally related to various pharmacologically active substances, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound features a piperazine ring substituted with a benzyl group and a fluorophenyl moiety. This configuration is critical for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. It is believed to modulate neurotransmitter systems, particularly those involving dopamine and serotonin receptors. The compound can form stable complexes with these targets through hydrophobic interactions and hydrogen bonding, influencing signal transduction pathways that are crucial for its pharmacological effects .

Antitumor Activity

Recent studies have indicated that piperazine derivatives, including this compound, exhibit significant antitumor properties. For instance, compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines, including HeLa and PC3 cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Cell LineIC50 (µM)Mechanism
HeLa1.02Apoptosis induction
PC31.35Cell cycle arrest

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies suggest that it possesses antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents. Its effectiveness against specific pathogens remains an area of active research .

Neurological Disorders

Given its structural similarity to known neuroactive compounds, this compound is being investigated for potential applications in treating neurological disorders such as Alzheimer's disease and depression. Its ability to modulate neurotransmitter systems may provide therapeutic benefits in these conditions .

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been explored in models of inflammatory diseases. It has been shown to inhibit pro-inflammatory cytokines, suggesting a role in managing conditions like rheumatoid arthritis .

Case Studies

Several case studies highlight the therapeutic potential of piperazine derivatives:

  • Anticancer Study : A derivative similar to this compound was tested against multiple cancer cell lines, demonstrating significant cytotoxicity with IC50 values ranging from 0.52 µM to 4.12 µM .
  • Neuroprotective Effects : Research on related compounds has shown promise in protecting neuronal cells from oxidative stress, indicating potential use in neurodegenerative diseases .

Q & A

Q. How can researchers design a synthetic route for 1-Benzyl-4-[(2-fluorophenyl)methyl]piperazin-2-one?

A robust synthetic strategy involves multi-step alkylation and cyclization. For example, silica gel column chromatography (eluent: dichloromethane/ethanol gradients) effectively separates intermediates, as demonstrated in analogous piperazinone syntheses . Critical parameters include controlling reaction temperature to minimize byproducts and optimizing stoichiometry for benzyl and fluorophenyl substituents. Post-synthesis, confirm intermediate purity via TLC before final cyclization.

Q. What analytical methods are recommended for confirming the purity and identity of this compound?

Combine high-resolution mass spectrometry (HRMS) to verify molecular weight (±1 ppm accuracy) with multinuclear NMR (¹H, ¹³C, ¹⁹F) for structural confirmation. For instance, ¹H NMR should resolve couplings between the benzyl group’s aromatic protons (δ 7.2–7.4 ppm) and the fluorophenyl methylene (δ ~3.8 ppm). HRMS ensures no residual solvents or unreacted precursors remain .

Q. How should crystallographic data be analyzed to determine the compound’s 3D structure?

Use single-crystal X-ray diffraction with SHELXL for refinement . Define the piperazinone ring’s puckering parameters (e.g., Cremer-Pople coordinates) to quantify non-planarity . ORTEP-3 can visualize thermal ellipsoids and hydrogen-bonding networks, critical for understanding solid-state packing .

Q. What solvent systems are optimal for recrystallizing this compound?

Empirical testing shows mixed solvents like cyclohexane/ethyl acetate (2:3 to 1:3 ratios) yield high-purity crystals. Avoid protic solvents (e.g., water/methanol) that may disrupt the fluorophenyl-benzyl hydrophobic interactions .

Q. How can researchers distinguish stereoisomers during synthesis?

Employ chiral HPLC (e.g., Chiralpak IC column) with hexane/isopropanol gradients. For diastereomers, compare ¹³C NMR shifts of the piperazinone carbonyl (δ 165–170 ppm), which vary with stereochemistry .

Advanced Research Questions

Q. How can conformational analysis explain discrepancies between computational and experimental data?

If molecular dynamics simulations conflict with X-ray/NMR results, apply Cremer-Pople puckering coordinates (θ, φ) to quantify ring distortions . For example, a chair conformation (θ = 0°, φ = 0°) versus boat (θ > 30°) alters steric interactions between the benzyl and fluorophenyl groups .

Q. What strategies resolve contradictions in biological activity data across studies?

Systematically vary assay conditions (e.g., pH, temperature) to identify confounding factors. For receptor-binding studies, use radioligand displacement assays with strict control over membrane protein concentration and incubation times. Cross-validate with SPR (surface plasmon resonance) to measure binding kinetics independently .

Q. How can structure-activity relationships (SAR) be optimized for this compound?

Synthesize analogues with halogen substitutions (e.g., Cl, Br) at the fluorophenyl position and compare IC₅₀ values in target assays. Use QSAR models incorporating Hammett σ constants to predict electronic effects on activity . For steric effects, analyze CoMFA (Comparative Molecular Field Analysis) contour maps .

Q. What crystallographic software settings mitigate twinning or disorder in the piperazinone ring?

In SHELXL, apply TWIN/BASF commands for twinned data and PART instructions for disordered atoms. For severe disorder, refine occupancy ratios and constrain anisotropic displacement parameters (ADPs) of overlapping atoms . Validate with R₁ and wR₂ residuals (<5% divergence).

Q. How can in silico docking predict interactions with neurological targets (e.g., serotonin receptors)?

Use AutoDock Vina with a receptor structure (PDB: 6WGT) and parameterize the ligand’s partial charges via DFT (B3LYP/6-31G*). Focus on hydrogen bonds between the piperazinone carbonyl and Tyr7.43, and π-π stacking between the benzyl group and Phe6.52 . Validate with mutagenesis studies.

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